Setmelanotide (TFA)
Description
Contextualization within Melanocortin Receptor Agonism Research
The melanocortin system, comprising five G protein-coupled receptors (MC1R-MC5R), is integral to a wide range of physiological functions. nih.gov Within this system, the melanocortin-4 receptor (MC4R) is predominantly expressed in the brain, particularly the hypothalamus, where it plays a critical role in regulating energy homeostasis, appetite, and body weight. wikipedia.orgpatsnap.com Research has established a strong link between inactivating mutations in the MC4R gene and severe, early-onset obesity in humans, with such mutations found in up to 6% of individuals with severe obesity. nih.govnih.gov
This genetic evidence has validated the MC4R as a key therapeutic target. nih.govresearchgate.net The central hypothesis in this field is that activation of the MC4R pathway can restore downstream signaling, leading to increased satiety and energy expenditure. imcivree.comimcivree.com Consequently, the development of MC4R agonists—compounds that bind to and activate the receptor—has become a major focus of research aimed at addressing obesity caused by genetic defects that impair this critical pathway. patsnap.comnih.gov Setmelanotide (B515575) represents a significant advancement in this area, designed to directly target the MC4R and bypass upstream deficiencies in the signaling cascade. polarispeptides.com
Overview of Setmelanotide (TFA) as a Synthetic Cyclic Peptide Agonist
Setmelanotide, also known by research codes such as RM-493 and BIM-22493, is a synthetic, eight-amino-acid cyclic peptide agonist of the MC4R. nih.govnewdrugapprovals.org Its structure is an analog of the endogenous melanocortin peptide α-melanocyte-stimulating hormone (α-MSH). newdrugapprovals.org The peptide sequence is Ac-Arg-Cys(1)-D-Ala-His-D-Phe-Arg-Trp-Cys(1)-NH2, with a disulfide bridge between the two cysteine residues creating its cyclic structure. wikipedia.org
Functionally, Setmelanotide is a potent and selective MC4R agonist. nih.govnih.gov It acts by mimicking the natural ligand, α-MSH, to bind to and activate the MC4R. imcivree.com This activation helps re-establish the receptor's activity, which can be impaired in individuals with certain genetic variants. imcivree.comimcivree.com Research indicates that Setmelanotide is significantly more potent at the MC4R than the endogenous α-MSH ligand. nih.govdrugbank.com In cellular assays, Setmelanotide demonstrated a 20-fold higher potency in activating the wild-type MC4R compared to α-MSH. nih.gov This enhanced potency is a key characteristic of its molecular design. nih.govnih.gov
Table 1: Comparative Potency of Setmelanotide and α-MSH at the MC4R
| Compound | EC₅₀ (nM) | Potency Fold-Increase vs. α-MSH |
|---|---|---|
| α-MSH | ~5.4 nM | N/A |
| Setmelanotide | 0.27 nM drugbank.com | ~20x nih.govdrugbank.com |
Historical Development and Research Trajectory of Melanocortin-4 Receptor (MC4R) Agonists
The journey to develop targeted MC4R agonists began with foundational discoveries linking the melanocortin system to energy balance. A pivotal moment was the discovery that the agouti protein acts as an MC4R antagonist, and that genetic mutations leading to its ectopic expression caused obesity in mice. researchgate.net This finding, coupled with the observation that mice lacking the MC4R gene (knockout mice) developed severe obesity, firmly established the receptor as a potential target for anti-obesity therapeutics. researchgate.net
Early research focused on non-selective peptide agonists like melanotan-II (MT-II), which demonstrated the potential of MC4R activation to reduce food intake. nih.govresearchgate.net However, the development of selective MC4R agonists proved challenging. Over the past decade, numerous small molecule and peptide agonists were investigated, but many had limited success or encountered significant hurdles. nih.gov For instance, an earlier MC4R agonist, LY2112688, was found to cause an increase in blood pressure and heart rate, undesirable side effects that halted its development. drugbank.com
Setmelanotide emerged from this research trajectory as a "first-in-class" medication. wikipedia.org It was specifically designed for high selectivity to the MC4R, and crucially, it did not produce the adverse cardiovascular effects observed with previous MC4R agonists. wikipedia.orgnih.gov This breakthrough represented a major step forward, providing a precision medicine designed to directly address the underlying cause of obesities driven by specific genetic deficits in the MC4R pathway. wikipedia.orgpolarispeptides.com
Table 2: Key Milestones in MC4R Agonist Research
| Milestone | Description | Significance |
|---|---|---|
| Discovery of Agouti Protein Function | The agouti protein was identified as an antagonist of the MC4R, linking the receptor to obesity phenotypes in mice. researchgate.net | Established the MC4R as a key regulator of energy balance. |
| MC4R Knockout Mice Studies | Mice genetically engineered to lack the MC4R were found to be hyperphagic and develop severe obesity. researchgate.net | Confirmed the MC4R's critical role and validated it as a drug target. |
| Early Agonist Development (e.g., MT-II) | Non-selective melanocortin agonists like MT-II were shown to reduce food intake in animal models. nih.gov | Provided proof-of-concept for MC4R agonism as an anti-obesity strategy. |
| Challenges with Early Selective Agonists | Compounds like LY2112688 demonstrated weight loss effects but also caused significant cardiovascular side effects. drugbank.com | Highlighted the need for agonists with a more favorable safety profile. |
| Development of Setmelanotide | A highly potent and selective cyclic peptide MC4R agonist was developed that did not show adverse cardiovascular effects in studies. wikipedia.orgnih.gov | Represented a breakthrough in creating a targeted, first-in-class therapy for genetic obesity disorders. |
Structure
2D Structure
Properties
Molecular Formula |
C51H69F3N18O11S2 |
|---|---|
Molecular Weight |
1231.3 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H68N18O9S2.C2HF3O2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52;3-2(4,5)1(6)7/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57);(H,6,7)/t26-,33+,34+,35-,36+,37+,38+,39+;/m1./s1 |
InChI Key |
WLNKAQFYDVNRDO-GZRAWZNHSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Setmelanotide Tfa
Melanocortin Receptor Family Interactions and Selectivity
Specificity and Selectivity Profile for Melanocortin-4 Receptor (MC4R)
Setmelanotide (B515575) exhibits a high degree of specificity and selectivity for the melanocortin-4 receptor (MC4R). guidetopharmacology.org Research indicates that it is a potent agonist of MC4R, with an EC50 of 0.27 nM for the human receptor. drugbank.comnih.gov This potency is approximately 20-fold greater than that of the endogenous ligand, α-MSH. researchgate.netnih.gov The binding affinity of Setmelanotide to human MC4R is also high, with a reported inhibitory constant (Ki) of 2.1 nmol/l. nih.gov This strong affinity and potency at MC4R are central to its mechanism of action. imcivree.com
Comparative Receptor Activity Across Melanocortin Subtypes (MC1R, MC3R, MC5R) in Research Settings
In research settings, the activity of Setmelanotide has been evaluated across various melanocortin receptor subtypes. While it is most potent at MC4R, it also demonstrates agonist activity at other subtypes, albeit at higher concentrations. newdrugapprovals.orgnih.gov For the human melanocortin-1 receptor (MC1R), the EC50 is reported to be 5.8 nmol/l. nih.gov Similarly, for the human melanocortin-3 receptor (MC3R), the EC50 is 5.3 nmol/l. nih.gov Its activity at the melanocortin-5 receptor (MC5R) is significantly lower, with a reported EC50 of over 1 μmol/l. nih.gov Setmelanotide has shown no activity at the melanocortin-2 receptor (MC2R). nih.gov This selectivity profile highlights its targeted action on MC4R. guidetopharmacology.org
| Receptor Subtype | EC50 (nmol/l) | Reference |
|---|---|---|
| MC4R | 0.27 | nih.gov |
| MC1R | 5.8 | nih.gov |
| MC3R | 5.3 | nih.gov |
| MC5R | >1000 | nih.gov |
| MC2R | No Activity | nih.gov |
Ligand-Receptor Binding Dynamics
High-Affinity Binding Mechanisms at MC4R
The high-affinity binding of Setmelanotide to MC4R is a critical aspect of its pharmacological profile. Structural and functional analyses have shown that Setmelanotide has a higher binding affinity for MC4R compared to the endogenous agonist α-MSH. researchgate.netnih.gov This enhanced affinity contributes to its increased potency. researchgate.netnih.gov The binding is facilitated by a network of interactions within the ligand-binding pocket of the receptor. researchgate.netnih.gov
Exploration of Orthosteric and Allosteric Binding Site Interactions
Setmelanotide is characterized as an atypical bitopic ligand, meaning it interacts with both the orthosteric and a putative allosteric binding site on the MC4R. drugbank.com This dual interaction is believed to be responsible for its combination of high affinity and specificity. drugbank.comresearchgate.net The orthosteric binding site is the primary binding location for the endogenous ligand, while allosteric sites are distinct locations that can modulate receptor activity. nih.gov By engaging both sites, Setmelanotide can stabilize the active state of the receptor, leading to a more potent and sustained signal. nih.govnih.govacs.org
Intracellular Signaling Cascades Activated by Setmelanotide (TFA)
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) that can activate multiple downstream signaling pathways. nih.govwikipedia.org Setmelanotide has been shown to modulate several of these intracellular signaling cascades.
Investigation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Activation
The MC4R predominantly signals through the Gαs protein/cAMP pathway in response to its endogenous ligand, α-melanocyte stimulating hormone (α-MSH). nih.gov This activation leads to a reduction in food intake and an increase in energy expenditure. nih.gov Setmelanotide is also a potent agonist of the Gαs-cAMP pathway. nih.gov Studies have shown that in cells expressing wild-type MC4R, setmelanotide efficiently induces cyclic AMP (cAMP) accumulation. nih.gov In comparative studies, setmelanotide demonstrated greater potency than α-MSH in activating the cAMP pathway. nih.govnih.gov For instance, in one study, the EC50 value for setmelanotide in a Gαs signaling assay was 3.9 ± 1.7 nM, compared to 23 ± 7 nM for α-MSH. nih.gov
Characterization of Nuclear Factor of Activated T-cells (NFAT) Pathway Activation
Beyond the canonical Gαs/cAMP pathway, MC4R activation can also lead to signaling through the Nuclear Factor of Activated T-cells (NFAT) pathway. researchgate.netnih.gov This alternative signaling is thought to be mediated through Gαq and Gαi proteins and phospholipase C. google.com Setmelanotide has been identified as a biased agonist that preferentially activates the NFAT signaling pathway. google.com Research has demonstrated that setmelanotide is significantly more potent in activating NFAT signaling compared to α-MSH and other MC4R agonists like LY2112688. nih.govgoogle.com In one NFAT signaling assay, the EC50 value for setmelanotide was 5.9 ± 1.8 nM, whereas for α-MSH it was 480 ± 260 nM, making setmelanotide approximately 80 times more potent. nih.govnih.gov This potent induction of the NFAT pathway is a unique characteristic of setmelanotide. researchgate.net
Modulation of Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation
The activation of the MC4R can also modulate the Extracellular Signal-Regulated Kinase (ERK) pathway, specifically the phosphorylation of ERK1/2. nih.gov The recruitment of β-arrestin to the activated receptor may play a role in modulating ERK pathway activation. nih.gov Studies have been conducted to measure ERK1/2 phosphorylation in response to setmelanotide stimulation. nih.gov While the primary signaling of MC4R is through cAMP, the ERK pathway represents another level of cellular response to MC4R agonism. Research has shown that some obesity-associated MC4R variants can affect ERK activation differently than the cAMP pathway, highlighting the complexity of MC4R signaling. nih.gov
G-protein Coupling Profiles and Functional Selectivity (Biased Agonism)
Setmelanotide exhibits functional selectivity, also known as biased agonism, meaning it preferentially activates certain signaling pathways over others. wikipedia.orgnih.gov While it activates the Gαs-cAMP pathway, it shows a strong bias towards Gαq/11-mediated signaling, which leads to the activation of phospholipase C (PLC) and the NFAT pathway. nih.govnih.govnih.gov This biased signaling profile distinguishes it from the endogenous agonist α-MSH. nih.gov The G-protein signaling profile of setmelanotide is thought to be influenced by its unique interaction with the MC4R, leading to a receptor conformation that favors coupling to Gαq/11 proteins. nih.gov This functional selectivity may contribute to its specific therapeutic effects. drugbank.com
Conformational Changes and Molecular Mechanisms of MC4R Activation
The activation of the MC4R by an agonist like setmelanotide involves specific conformational changes in the receptor structure, which in turn initiates intracellular signaling.
Structural Elucidation of MC4R-Setmelanotide (TFA) Complexes
Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the structural basis of MC4R activation by setmelanotide. nih.govrcsb.org High-resolution structures of the MC4R in complex with Gs-protein and bound to setmelanotide have been determined. nih.govrcsb.orgnih.gov These structures show that setmelanotide binds to the orthosteric binding pocket of the MC4R. nih.govnih.gov
Role of Transmembrane Helices (e.g., TM3, TM6) and Calcium Ions in Receptor Activation
The activation of the melanocortin-4 receptor (MC4R) by setmelanotide involves intricate conformational changes within the receptor's transmembrane (TM) domain, with transmembrane helices 3 (TM3) and 6 (TM6) playing a central role. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the setmelanotide-bound MC4R in its active state, complexed with its cognate G-protein (Gs), revealing the molecular basis of its agonistic activity. nih.govbiorxiv.org
Setmelanotide, a cyclic peptide, binds within a pocket formed by the transmembrane helices of the MC4R. researchgate.net The binding of setmelanotide induces a significant outward movement of the intracellular end of TM6, a hallmark of class A GPCR activation. biorxiv.org This conformational change opens a cavity on the cytoplasmic side of the receptor, allowing for the coupling of and activation of G-proteins. nih.gov
TM3 is particularly crucial for ligand-specific interactions. nih.govbiorxiv.org The binding of setmelanotide influences the conformation of TM3, which in turn impacts the receptor-G-protein interface, particularly at intracellular loop 2. nih.gov This agonist-specific interplay with TM3 is a key determinant of the G-protein coupling profile of the receptor. nih.gov
A notable feature of setmelanotide's interaction with MC4R is the essential role of a calcium ion (Ca²⁺) as a cofactor. semanticscholar.org The calcium ion is coordinated by both the receptor and setmelanotide, stabilizing the ligand-binding pocket. researchgate.netnih.gov Specifically, Ca²⁺ forms a bridge between the ligand and residues in TM2 and TM3. biorxiv.org This interaction is critical for the high-potency agonism of setmelanotide. semanticscholar.org The requirement of calcium for agonist efficacy, but not for antagonist binding, highlights a unique aspect of MC4R activation. semanticscholar.org
In essence, the binding of setmelanotide, facilitated by a calcium ion, triggers a cascade of conformational changes, initiated at the ligand-binding pocket and propagated through the transmembrane helices, particularly TM3 and TM6, leading to the adoption of an active receptor state capable of engaging and activating downstream signaling partners.
| Molecular Component | Role in Receptor Activation | Key Interactions |
|---|---|---|
| Setmelanotide | Agonist; initiates the activation cascade. | Binds to the orthosteric and putative allosteric sites. drugbank.com |
| Transmembrane Helix 3 (TM3) | Mediates ligand-specific interactions and influences G-protein coupling. nih.gov | Forms part of the ligand-binding pocket and the G-protein interface. nih.gov |
| Transmembrane Helix 6 (TM6) | Undergoes a significant outward movement upon agonist binding, opening the G-protein binding site. biorxiv.org | Movement is a hallmark of GPCR activation. biorxiv.org |
| Calcium Ion (Ca²⁺) | Acts as a cofactor, stabilizing the ligand-binding pocket. semanticscholar.org | Coordinated by both setmelanotide and receptor residues in TM2 and TM3. biorxiv.org |
Mechanistic Insights into Agonist-Induced Receptor Activation and Inhibition
Setmelanotide's activation of the MC4R is characterized by biased agonism, meaning it preferentially activates certain downstream signaling pathways over others. nih.govnih.gov While the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), activates multiple signaling pathways, setmelanotide shows a strong bias towards the Gαq/11-phospholipase C (PLC) pathway. nih.govmdpi.com This is significant because the Gαq/11 pathway in the paraventricular nucleus of the hypothalamus has been linked to the regulation of appetite, while the Gs-cAMP pathway is associated with effects on blood pressure. nih.gov The biased agonism of setmelanotide may, therefore, contribute to its favorable cardiovascular safety profile compared to other MC4R agonists. nih.gov
Upon binding to MC4R, setmelanotide stabilizes a receptor conformation that efficiently couples to Gαq/11, leading to the activation of PLC. mdpi.com This, in turn, initiates a signaling cascade that is thought to mediate the anorexigenic effects of the drug. nih.gov Setmelanotide is also capable of activating the Gs-cAMP pathway, though with a different potency and efficacy profile compared to α-MSH. nih.gov Furthermore, it can induce β-arrestin-2 recruitment and ERK activation, demonstrating the complexity of its signaling profile. nih.gov
The action of setmelanotide can be inhibited by the endogenous antagonist, agouti-related peptide (AgRP). nih.govnih.gov AgRP acts as an inverse agonist at the MC4R, meaning it can reduce the receptor's basal, ligand-independent activity. nih.gov It competes with setmelanotide for binding to the receptor, thereby preventing its activation. nih.gov Interestingly, the antagonism of setmelanotide-induced signaling by AgRP is less efficient for the PLC pathway compared to the cAMP pathway, further highlighting the biased nature of setmelanotide's action. mdpi.com This suggests that even in the presence of the endogenous antagonist, setmelanotide may still be able to exert some of its therapeutic effects through the Gαq/11 pathway. mdpi.com
| Signaling Pathway | Effect of Setmelanotide | Potency (EC₅₀) | Notes |
|---|---|---|---|
| Gαq/11-PLC | Strong activation | ~5.9 nM mdpi.com | Considered a key pathway for appetite suppression. nih.gov |
| Gs-cAMP | Activation | ~0.27 nM drugbank.com | Associated with cardiovascular side effects with other MC4R agonists. nih.gov |
| β-arrestin-2 Recruitment | Induces recruitment | Data available nih.gov | Involved in receptor desensitization and signaling. nih.gov |
| ERK Activation | Induces activation | Data available nih.gov | A downstream signaling pathway with various cellular functions. nih.gov |
Preclinical Research and in Vivo Efficacy Studies of Setmelanotide Tfa
In Vitro Cellular Models for Functional Analysis
In vitro cellular models are fundamental for characterizing the molecular pharmacology of a compound. For Setmelanotide (B515575), these models have been crucial in determining its affinity and functional activity at the MC4R and in assessing its potential to overcome the effects of genetic mutations that impair receptor function.
To investigate the interaction of Setmelanotide with its target, researchers have utilized cell-based assays employing cell lines that are engineered to express the human MC4R. A primary method involves measuring the downstream signaling of the receptor upon agonist binding. The MC4R is a G-protein-coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). nih.govsemanticscholar.org
Studies in these cellular systems have demonstrated that Setmelanotide is a highly potent and efficient agonist of the human MC4R. nih.gov It binds to the receptor with high affinity and activates it at nanomolar concentrations. nih.gov The potency of Setmelanotide has been shown to be significantly greater than that of the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH). sigmaaldrich.comresearchgate.net This high potency is a key characteristic that underpins its therapeutic potential.
| Parameter | Value | Reference Cell Line |
| Binding Affinity (Ki) | 2.1 nmol/l | Cells expressing human MC4R |
| Functional Potency (EC₅₀) | 0.27 nmol/l | Cells expressing human MC4R |
| This table summarizes the key in vitro pharmacological parameters of Setmelanotide at the human MC4R. |
Further studies have characterized its selectivity for MC4R over other melanocortin receptor subtypes. Activation of MC1R and MC3R requires concentrations more than 20-fold higher than for MC4R, while activity at MC5R is negligible. Setmelanotide displays no activity at the MC2R. nih.gov
A significant proportion of severe, early-onset obesity is linked to loss-of-function (LOF) mutations in the MC4R gene. cornell.edu Therefore, a critical aspect of Setmelanotide's preclinical evaluation was to determine its ability to function on these genetically impaired receptors.
Using cell lines transiently expressing various published MC4R variants associated with obesity, researchers have shown that Setmelanotide can rescue signaling in a subset of these mutants. nih.govsigmaaldrich.comresearchgate.net Studies have demonstrated that Setmelanotide can disproportionally rescue signaling by some severely impaired MC4R mutants compared to the natural agonist α-MSH. nih.govresearchgate.netcornell.edu For several variants, Setmelanotide induced significantly increased maximal cAMP responses compared to α-MSH. amsterdamumc.nlnih.gov This suggests that the compound's potent agonism can overcome certain functional defects caused by the mutations, potentially by acting as a "pharmacological chaperone" to restore cell surface expression or by more effectively activating the partially functional receptors that are present. nih.govsemanticscholar.org
| MC4R Status | Setmelanotide Effect | Key Finding |
| Wild Type | Potent agonism | Establishes baseline receptor activation. |
| Partial LOF Mutants | Increased cAMP response | Can rescue signaling to a significant degree. |
| Severe LOF Mutants | Disproportionate rescue of signaling | Shows greater efficacy than endogenous ligands for a subset of mutants. nih.govresearchgate.net |
| This table illustrates the ability of Setmelanotide to rescue function in cells expressing mutant MC4R variants. |
Animal Models in Obesity Research
Following the characterization of its in vitro activity, the efficacy of Setmelanotide was evaluated in vivo using various animal models of obesity. These models are essential for understanding the physiological effects of the compound on food intake, body weight, and metabolism.
Diet-induced obesity models, where animals become obese through prolonged exposure to a high-fat diet, are commonly used to mimic the most prevalent form of human obesity. In multiple species, including mice, rats, dogs, and monkeys with diet-induced obesity, Setmelanotide has been shown to reduce food intake and body weight and restore insulin (B600854) sensitivity. nih.govoup.com These findings demonstrate that Setmelanotide's mechanism of action is effective in the context of obesity driven by caloric excess.
Genetic models of obesity, which harbor specific mutations that cause weight gain, are invaluable for testing targeted therapies. The efficacy of Setmelanotide has been extensively studied in models with defects in the MC4R pathway.
The pro-opiomelanocortin (POMC) gene produces precursor proteins that are cleaved to form several active peptides, including α-MSH, the primary endogenous ligand for MC4R. oup.com Genetic deficiencies in POMC lead to a lack of MC4R activation, resulting in severe hyperphagia and early-onset obesity. geneticobesitynews.com
Studies in mouse models with a deficiency in hypothalamic POMC have shown that chronic treatment with Setmelanotide can completely prevent the development of the obesity syndrome. geneticobesitynews.com Mice lacking POMC that were treated with Setmelanotide weighed significantly less than untreated counterparts. geneticobesitynews.com The treated mice also exhibited higher energy expenditure and improved glucose-insulin metrics. geneticobesitynews.com When the treatment was withdrawn, these improvements steadily reversed, confirming the compound's direct effect. geneticobesitynews.com
Crucially, studies in different genetic mouse models have confirmed that the effects of Setmelanotide are mediated through the MC4R. While wild-type and MC4R heterozygous deficient mice show a response to Setmelanotide, MC4R knockout mice fail to respond entirely. nih.govsigmaaldrich.comresearchgate.net This provides definitive evidence that MC4R is the essential target for the compound's weight-reducing effects. Wild-type rodents appear to be more sensitive to Setmelanotide compared to mice with heterozygous MC4R deficiency. sigmaaldrich.comoup.com
| Animal Model | Treatment | Key Outcomes |
| Hypothalamic POMC-deficient mice | Continuous Setmelanotide | Prevented obesity development; increased energy expenditure; improved glucose-insulin index. geneticobesitynews.com |
| MC4R heterozygous deficient mice | Setmelanotide | Responded with weight loss, though less sensitive than wild-type mice. sigmaaldrich.comoup.com |
| MC4R knockout mice | Setmelanotide | No response in food intake or body weight. nih.govsigmaaldrich.com |
| This table presents a summary of key findings from in vivo studies of Setmelanotide in genetic models of obesity. |
Studies in Genetic Models of Obesity
Leptin Receptor (LEPR) Pathway Deficiency Models (e.g., Zucker fa/fa Rats, ob/ob Mice)
Setmelanotide has demonstrated efficacy in animal models characterized by deficiencies in the leptin receptor (LEPR) pathway, such as Zucker diabetic fatty rats and db/db mice, which lack a functional leptin receptor. nih.gov These models are representative of genetic forms of obesity where the signaling cascade upstream of the MC4R is impaired. imcivree.com By directly activating the MC4R, setmelanotide bypasses the defective leptin signaling, leading to reductions in food intake and body weight.
Melanocortin-4 Receptor (MC4R) Knockout Models and Response Analysis
Studies in MC4R knockout models have been instrumental in confirming that the effects of setmelanotide are mediated through its action on the MC4R. nih.gov In mice with a complete knockout of the MC4R gene (Mc4r-/-), setmelanotide administration fails to elicit a response in terms of weight loss, demonstrating the compound's specificity for this receptor. nih.govnih.gov
In contrast, heterozygous MC4R deficient mice (Mc4r+/-), which have a reduced number of MC4R receptors, exhibit a diminished response to setmelanotide compared to wild-type mice. nih.govnih.govnih.gov This dose-dependent response further underscores the critical role of the MC4R in mediating the therapeutic effects of setmelanotide. Wild-type rodents appear to be more sensitive to setmelanotide when compared to their MC4R heterozygous deficient counterparts. nih.govnih.govresearchgate.net
Response to Setmelanotide in MC4R Genotype Models
| Genotype | Response to Setmelanotide | Reference |
|---|---|---|
| Wild-Type | Sensitive, shows weight loss and reduced food intake. | nih.govnih.govresearchgate.net |
| MC4R Heterozygous (Mc4r+/-) | Less sensitive than wild-type, with a diminished weight loss response. | nih.govnih.govnih.gov |
| MC4R Knockout (Mc4r-/-) | No response to treatment, confirming MC4R as the target. | nih.govnih.gov |
Other Identified Genetic Models (e.g., Magel2-null Mice)
Preclinical research has also explored the efficacy of setmelanotide in other genetic models of obesity, such as the Magel2-null mouse. nih.govnih.gov The MAGEL2 gene is implicated in the metabolic symptoms of Prader-Willi Syndrome (PWS), and Magel2-null mice exhibit defects in the activation of pro-opiomelanocortin (POMC) neurons, which are responsible for producing the natural ligands for the MC4R. nih.gov
Interestingly, Magel2-null mice have been shown to be hypersensitive to the appetite-suppressing and metabolic effects of setmelanotide. nih.govnih.gov They respond to lower doses of the compound compared to wild-type mice, suggesting that the lack of endogenous MC4R agonist tone in these animals makes them more responsive to exogenous activation by setmelanotide. nih.gov
Effects of Setmelanotide in Magel2-null Mice vs. Wild-Type (WT) Mice
| Parameter | Effect in Magel2-null Mice | Effect in WT Mice | Reference |
|---|---|---|---|
| 3-hour Food Intake Reduction | 75% | No response at the same low dose | nih.gov |
| 22-hour Food Intake Reduction | 7% | No response at the same low dose | nih.gov |
| Energy Expenditure Increase | 11% | No response at the same low dose | nih.gov |
| Respiratory Exchange Ratio (RER) Decrease | 9% | No response at the same low dose | nih.gov |
Cross-Species Comparative Studies (Rodents, Dogs, Non-Human Primates)
The preclinical evaluation of setmelanotide has extended to cross-species comparative studies to assess its effects in various animal models, including rodents, dogs, and non-human primates. nih.gov These studies have shown that setmelanotide consistently reduces food intake and body weight in diet-induced obese models across these different species. nih.gov
Notably, while some earlier MC4R agonists were associated with adverse cardiovascular effects, such as increased heart rate and blood pressure in both rodents and non-human primates, setmelanotide has shown a more favorable profile. nih.gov In non-human primates, setmelanotide did not induce these cardiovascular side effects, highlighting a potential species-specific difference in response and a key differentiating feature of the compound. nih.gov
Physiological and Metabolic Research Outcomes in Preclinical Studies
Preclinical investigations into setmelanotide have provided significant insights into its physiological and metabolic effects, particularly concerning the regulation of food intake, satiety, and energy expenditure.
Investigation of Food Intake Modulation and Satiety Signaling
A primary outcome of setmelanotide administration in preclinical models is the modulation of food intake and the enhancement of satiety signaling. mdpi.com By directly activating the MC4R in the hypothalamus, setmelanotide mimics the action of the endogenous ligand alpha-melanocyte-stimulating hormone (α-MSH), which is a key regulator of appetite. imcivree.compolarispeptides.com This activation leads to a reduction in hyperphagia, the insatiable hunger that is a hallmark of many genetic obesity disorders. nih.gov
In diet-induced obese mice, a single injection of setmelanotide has been shown to strongly and significantly inhibit food intake during refeeding after an overnight fast. mdpi.com Chronic administration in obese non-human primates also resulted in a significant, albeit transient, decrease in food intake. mdpi.com
Analysis of Energy Expenditure and Metabolic Rate Regulation
In Magel2-null mice, setmelanotide treatment not only reduced food intake but also led to an increase in energy expenditure. nih.gov Studies also suggest that setmelanotide can influence thermogenic processes, such as the stimulation of brown adipose tissue and increased fat oxidation, providing a multi-faceted approach to metabolic regulation. polarispeptides.com In both obese human subjects and non-human primates, short-term administration of setmelanotide has been observed to increase resting energy expenditure and promote the utilization of fat as a fuel source. nih.gov
Impact on Adiposity, Glucose Tolerance, and Insulin Sensitivity in Animal Models
Preclinical investigations in diverse animal models have consistently demonstrated the significant impact of setmelanotide on body weight, adiposity, and metabolic health. These studies have been crucial in establishing the compound's efficacy, which is primarily mediated through the activation of the MC4R pathway, leading to reduced food intake and increased energy expenditure. nih.govnih.gov
In a study utilizing a diet-induced obese (DIO) nonhuman primate model (Rhesus macaques), chronic subcutaneous infusion of setmelanotide over an 8-week period resulted in a persistent and significant weight loss of 13.5%. nih.gov This reduction in body weight was accompanied by a significant decrease in adiposity and a notable improvement in glucose tolerance. nih.gov The weight loss was attributed to a transient decrease in food intake of approximately 35% and an increase in energy expenditure. nih.gov
Another key model involved mice with a hypothalamic deficiency of pro-opiomelanocortin (POMC), which mirrors a rare genetic cause of obesity in humans. nih.gov Continuous treatment with setmelanotide, starting before the typical onset of obesity in these mice, completely prevented the development of the obesity syndrome over a 20-week period. nih.gov The treated POMC-deficient mice exhibited significantly lower body weight, higher energy expenditure, and an improved glucose-insulin index compared to untreated controls. nih.gov These beneficial effects were reversed upon cessation of the treatment. nih.gov
The improvements in glucose homeostasis and insulin sensitivity observed in these animal models appear to be closely linked to the reduction in adiposity. nih.gov This suggests that the positive metabolic effects are largely a consequence of the fat mass loss induced by the MC4R agonist rather than a direct, independent effect on insulin signaling pathways. nih.gov
Table 1: Effects of Setmelanotide on Adiposity and Metabolism in Animal Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Diet-Induced Obese Rhesus Macaques | 13.5% persistent weight loss over 8 weeks; 35% transient decrease in food intake; Significant decrease in adiposity and improved glucose tolerance. | nih.gov |
| Hypothalamic POMC-deficient Mice | Completely blocked the development of obesity over 20 weeks; Significantly lower body weight and higher energy expenditure; Improved glucose-insulin index. | nih.gov |
| Diet-Induced Obese (DIO) Male Mice | Significant weight loss, primarily due to reduced caloric intake. | mdpi.comrhythmtx.com |
Central Nervous System (CNS) Penetration Research in Animal Models
The primary site of action for setmelanotide is the central nervous system, specifically the MC4Rs located in the hypothalamus, a key brain region for regulating energy homeostasis. nih.govresearchgate.net Therefore, the ability of peripherally administered setmelanotide to cross the blood-brain barrier (BBB) and engage its target is critical to its therapeutic effect.
Preclinical research confirms that setmelanotide does penetrate the CNS to exert its effects. researchgate.net When administered peripherally, setmelanotide crosses the blood-brain barrier and acts on MC4Rs within the paraventricular nucleus (PVN) of the hypothalamus. researchgate.net This direct action on hypothalamic neurons is fundamental to its mechanism of reducing hunger and promoting weight loss. nih.govnih.gov
Direct in vivo evidence of target engagement within the brain has been demonstrated in animal models. A study using advanced imaging techniques in MC4R-Cre mice showed that the administration of setmelanotide rapidly increased the fluorescent signal in PVN MC4R neurons. researchgate.net This finding indicates that the compound not only reaches its target in the hypothalamus but also actively stimulates these specific neurons, leading to an increase in their calcium event rate. researchgate.net Nearly 78% of the observed PVN MC4R neurons showed an increase in fluorescence following treatment, confirming widespread target engagement. researchgate.net
While it is established that setmelanotide acts centrally, some research suggests that deep brain penetration may not be an absolute requirement for all MC4R agonists to effectively suppress food intake. nih.gov Nevertheless, the demonstrated ability of setmelanotide to access and activate hypothalamic neurons is a key component of its efficacy profile observed in preclinical models. researchgate.netresearchgate.net Detailed quantitative preclinical studies detailing specific brain-to-plasma concentration ratios or comprehensive regional brain distribution through methods like autoradiography are not widely available in published literature. However, the functional evidence from animal models strongly supports sufficient CNS penetration to achieve therapeutic target engagement. researchgate.net
Structure Activity Relationship Sar and Analogue Development of Setmelanotide Tfa
Elucidation of Key Amino Acid Residues for Potency and Selectivity
Application of Alanine (B10760859) Scan Methodologies
Alanine scanning is a fundamental technique in peptide SAR studies. It involves systematically replacing individual amino acid residues with alanine to assess the contribution of the original residue's side chain to the peptide's biological activity, such as receptor binding affinity or functional potency. While specific published alanine scan studies directly on setmelanotide (B515575) analogues are not extensively detailed in accessible literature, this methodology is a cornerstone in understanding the SAR of melanocortin peptides. By replacing residues with alanine, researchers can pinpoint "hotspot" residues that are critical for interaction with the receptor. For melanocortin peptides, this approach has been instrumental in identifying key residues within conserved pharmacophores that are essential for MC4R agonism nih.goveuropa.eu. The insights gained from such studies on related peptide scaffolds inform the design principles for potent MC4R agonists like setmelanotide.
Identification of Critical Amino Acid Positions (e.g., Position 5, His4, Arg6, Trp7, Arg1, D-Ala3)
Setmelanotide's sequence, Ac-Arg-c[Cys-D-Ala-His-DPhe-Arg-Trp-Cys]-NH2, incorporates several amino acids that are crucial for its MC4R activity. The conserved tetrapeptide motif His-DPhe-Arg-Trp (corresponding to His4, DPhe5, Arg6, Trp7 in setmelanotide's core sequence) is recognized as a critical pharmacophore for melanocortin receptor agonism nih.govscispace.comdrugbank.comacs.org.
D-Phe5 (Position 5): The presence of D-phenylalanine at position 5 is particularly significant. D-amino acids, in general, can confer increased resistance to enzymatic degradation and can be essential for maintaining the correct conformation for receptor binding and agonist activity in melanocortin peptides frontiersin.orgresearchgate.net. Studies suggest that the phenylalanine residue in this position, especially in its D-configuration, engages in important hydrophobic interactions within the MC4R binding pocket, potentially with residues like Tyr268 and Tyr276 drugbank.comresearchgate.net.
His4, Arg6, Trp7: These residues, along with DPhe5, form the core His-DPhe-Arg-Trp sequence. His4, Arg6, and Trp7 are vital for receptor recognition and activation. Modifications at these positions in other melanocortin peptides have shown significant impacts on potency and selectivity, underscoring their importance in setmelanotide's interaction with MC4R scispace.comacs.org.
Stereochemical Considerations and Backbone Modifications
The cyclic nature of setmelanotide and the incorporation of unnatural amino acids are key modifications that enhance its pharmacological profile compared to linear endogenous peptides like α-MSH.
Research on Chirality Inversion Walks
Chirality plays a critical role in peptide-receptor interactions. The systematic inversion of stereochemistry (L to D or D to L) at specific positions, often referred to as "chirality inversion walks" or D-amino acid scans, is a standard approach to probe the stereochemical requirements for biological activity. Setmelanotide's structure includes D-phenylalanine at position 5 and D-alanine at position 3 drugbank.comfda.govnih.gov. The presence of these D-amino acids is known to contribute to increased proteolytic stability and can be essential for achieving agonist activity and specific receptor interactions in melanocortin peptides frontiersin.orgresearchgate.net. While detailed chirality inversion studies specifically on setmelanotide analogues are not widely published, the inclusion of these D-amino acids reflects established SAR principles in this class of compounds.
Impact of Backbone Constraints on Receptor Interaction
Setmelanotide is a cyclic octapeptide, constrained by a disulfide bridge between two cysteine residues europa.eudrugbank.comfda.govnih.gov. This cyclization imparts a specific three-dimensional conformation that is critical for its high affinity and potency at the MC4R. The rigid structure likely optimizes the presentation of the key pharmacophore (His-DPhe-Arg-Trp) within the receptor's binding site, potentially allowing for interactions with both orthosteric and allosteric sites drugbank.comresearchgate.netnih.gov. This conformational constraint also contributes to increased stability and a longer half-life compared to linear analogues. Computational studies, including cryo-electron microscopy (cryo-EM), have revealed how setmelanotide interacts with the MC4R, highlighting the importance of specific transmembrane helices (e.g., TM3) and cofactors like calcium ions in stabilizing the active receptor-ligand complex europa.euresearchgate.net.
Computational Chemistry and In Silico Approaches in SAR Elucidation
Computational chemistry and in silico methods have been instrumental in understanding the binding mode and SAR of setmelanotide.
Molecular Docking and Homology Modeling: Docking studies, often employing homology models of the MC4R, have been used to predict the binding poses of setmelanotide and its potential interactions with the receptor, including wild-type and mutant variants nih.govresearchgate.netnih.gov. These simulations provide insights into the specific amino acid residues of the receptor that engage with setmelanotide, revealing potential hydrophobic and other interactions researchgate.netnih.gov. Such studies have helped elucidate how setmelanotide's structure, including its cyclic nature and specific amino acid residues, contributes to its high affinity and potency, and how it might interact with allosteric binding sites nih.govresearchgate.net.
Cryo-Electron Microscopy (Cryo-EM): High-resolution cryo-EM structures of MC4R bound to setmelanotide have provided atomic-level detail of the ligand-receptor complex europa.euresearchgate.net. These structures confirm the binding mode, highlight key interactions within the orthosteric binding site (e.g., with TM3), and illustrate the role of cofactors like calcium ions. They also offer a structural basis for understanding setmelanotide's biased agonism, primarily towards the Gαq/11 signaling pathway researchgate.netnih.gov. These structural insights are invaluable for rational drug design and further SAR exploration.
Data Tables
Table 1: Potency and Selectivity of Setmelanotide at Melanocortin Receptors
| Target Receptor | Potency Metric | Value | Reference | Notes |
| hMC4R | EC50 | ~0.2-0.27 nM | fda.govnih.govnih.govnih.gov | Potent agonist activity. |
| hMC4R | Ki | ~2.1 nM | fda.govnih.gov | High affinity binding. |
| hMC4R vs α-MSH | Potency Ratio | ~20-fold | nih.govnih.gov | Setmelanotide is ~20-fold more potent than endogenous α-MSH. |
| hMC4R vs α-MSH | EC50 (cAMP) | 0.2 nM vs 11.9 nM | nih.gov | Direct comparison of potency in cAMP signaling. |
| hMC4R vs α-MSH | Potency Ratio | ~40-fold | nih.gov | Setmelanotide shows ~40-fold higher potency in ERK activation. |
| hMC3R | EC50 | ~5.3 nM | scispace.com | ~20-fold selectivity for hMC4R over hMC3R. |
| hMC1R | EC50 | ~5.8 nM | scispace.com | ~20-fold selectivity for hMC4R over hMC1R. |
| hMC5R | EC50 | ~1600 nM | scispace.com | ~5900-fold selectivity for hMC4R over hMC5R. |
| Rat MC4R | EC50 | ~0.28 nM | scispace.com | Potency observed in rat MC4R. |
Molecular Docking Simulations
Molecular docking simulations, frequently employing tools like AutoDock Vina, have been pivotal in predicting the binding modes of Setmelanotide to the MC4R. These simulations reveal that Setmelanotide engages the receptor through a complex network of interactions, primarily within the transmembrane helices. Key residues identified in these interactions include Asp122 and Asp126, which form polar contacts with Setmelanotide's arginine residues (Arg1 and Arg6, respectively) nih.gov. Additionally, π-π stacking interactions are observed between Setmelanotide's tryptophan residue (Trp7) and receptor residues Trp258 and Phe261 nih.gov. Hydrophobic interactions, such as those between Phe5 of Setmelanotide and Tyr268/Tyr276 of the receptor, further contribute to the ligand's binding affinity nih.gov. These simulations suggest that Setmelanotide, with its cyclic structure, occupies the entire binding pocket, allowing for additional interactions beyond those made by the endogenous agonist α-MSH nih.gov. The consistent identification of hydrogen bonds with Asp122 across various docking studies underscores its critical role in ligand stabilization foliamedica.bg.
Homology Modeling of MC4R and Setmelanotide (TFA) Interactions
Homology modeling has been extensively used to construct three-dimensional models of the MC4R, often utilizing crystal structures of related G protein-coupled receptors (GPCRs) such as the adenosine (B11128) A2A receptor (PDB 3QAK) or the β2-adrenergic receptor as templates nih.govmdpi.comcharite.de. These models are typically validated by docking known MC4R ligands, including the endogenous agonist α-MSH, to ensure they accurately represent the receptor's binding site and interactions nih.govmdpi.com.
Cryo-electron microscopy (cryo-EM) structures have provided high-resolution insights into Setmelanotide's binding. These structures reveal that Setmelanotide engages the MC4R through extensive electrostatic and hydrophobic interactions within the transmembrane domains qmul.ac.ukmdpi.com. The conserved HFRW motif of Setmelanotide plays a crucial role, forming hydrogen bonds with Ser188, π-π stacking with Phe51, C–H···O contacts with Tyr268 and Phe284, and hydrophobic contacts with several other residues like Thr101, Ile129, Leu133, Ile185, Ile194, and Phe261 qmul.ac.ukmdpi.com. These interactions, particularly those involving the D-Phe residue of Setmelanotide and Phe261 on TM6, contribute to stabilizing the receptor's active conformation qmul.ac.uknih.gov. The presence of a calcium ion coordinated by both Setmelanotide and the receptor is also a notable feature, influencing ligand efficacy qmul.ac.uknih.gov.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations complement docking and static structural analyses by providing insights into the dynamic behavior of the MC4R-Setmelanotide complex. These simulations help elucidate conformational changes, receptor stability, and the dynamic nature of ligand-receptor interactions nih.govresearchgate.net. MD studies have been employed to understand how MC4R mutations affect receptor stability and function, and how ligands like Setmelanotide interact dynamically within the binding pocket charite.denih.govresearchgate.net. Simulations also support the role of calcium ions as essential cofactors for agonist efficacy, even in the absence of other ligands nih.gov.
Fragment-Growing and De Novo Evolution Strategies for Derivative Design
Computational strategies such as fragment-growing and de novo evolution are employed in the design of novel Setmelanotide analogues. These methods involve systematically modifying the Setmelanotide structure, for instance, by replacing specific residues (e.g., D-Ala3 with D-Met) to serve as linker sites for growing molecular fragments nih.govtouchendocrinology.com. The objective is to enhance binding affinity to MC4R and improve selectivity over other melanocortin receptor subtypes, such as MC1R nih.govtouchendocrinology.com. This iterative design process, guided by computational predictions, aims to optimize pharmacological properties for potential therapeutic applications.
Design and Synthesis of Setmelanotide (TFA) Analogues for Targeted Properties
The design of Setmelanotide and its analogues focuses on optimizing receptor binding affinity, selectivity, and signaling pathway engagement to achieve therapeutic efficacy while minimizing off-target effects.
Strategies for Optimization of Receptor Binding and Selectivity Profiles
Setmelanotide exhibits high affinity and potency for the MC4R. Its binding affinity (Ki) is reported to be around 0.71 nM for the wild-type receptor, with an EC50 of 1.5 nM for activation nih.gov. Compared to the endogenous agonist α-MSH, Setmelanotide demonstrates significantly higher potency and affinity nih.govnih.govresearchgate.net.
Table 1: Setmelanotide vs. α-MSH: MC4R Binding Affinity and Potency
| Ligand | Receptor | Binding Affinity (Ki) | Potency (EC50) | Reference |
| Setmelanotide | MC4R (WT) | ~0.71 nM | ~1.5 nM | nih.gov |
| α-MSH | MC4R (WT) | ~51 nM | ~1.5 nM | nih.govbiorxiv.org |
Note: EC50 values for Setmelanotide vary slightly across studies, with values like 0.27 nM nih.gov and 3.9 ± 1.7 nM mdpi.com also reported.
Furthermore, Setmelanotide demonstrates considerable selectivity for MC4R over other melanocortin receptor subtypes. It is approximately 20-fold more selective for MC4R compared to MC1R and MC3R mdpi.comnih.govresearchgate.netpatsnap.comresearchgate.net.
Table 2: Setmelanotide: Receptor Subtype Selectivity
| Receptor | EC50 Value | Selectivity vs. MC4R | Reference |
| MC4R | ~0.27 nM | - | nih.gov |
| MC1R | ~5.8 nM | ~20-fold less potent | mdpi.comnih.govresearchgate.net |
| MC3R | ~5.3 nM | ~20-fold less potent | mdpi.comnih.govresearchgate.net |
| MC5R | >1 μM | >10-fold lower | nih.govresearchgate.net |
The cyclic nature of Setmelanotide and its specific interactions with receptor residues contribute to its potent and selective binding profile nih.govmdpi.combiorxiv.org. Analogue development often aims to further refine these properties, potentially by exploring modifications to the peptide backbone or side chains.
Approaches for Modulating Biased Agonism and Signaling Pathway Selectivity
Setmelanotide is recognized as a biased agonist, meaning it preferentially activates certain downstream signaling pathways over others. This biased signaling is a key aspect of its therapeutic profile, potentially contributing to its favorable safety profile compared to earlier MC4R agonists mdpi.comnih.govresearchgate.nettouchendocrinology.comnih.govresearchgate.netnih.gov.
Setmelanotide primarily activates the Gαq-PLC pathway, which is strongly linked to weight regulation mdpi.comnih.govresearchgate.nettouchendocrinology.comnih.govresearchgate.netnih.gov. When compared to α-MSH, Setmelanotide exhibits higher potency in activating the NFAT signaling pathway (a surrogate for PLC activity), being approximately 80 times more potent than α-MSH in this regard mdpi.com. Conversely, it shows a weaker effect on ERK1/2 phosphorylation compared to α-MSH, indicating functional selectivity nih.govresearchgate.net.
Table 3: Setmelanotide vs. α-MSH: Signaling Pathway Activation
| Pathway | Ligand | Relative Potency/Efficacy vs. α-MSH | Reference |
| cAMP (Gαs) | Setmelanotide | ~10-20x more potent | nih.gov |
| NFAT (Gαq) | Setmelanotide | ~80x more potent | mdpi.com |
| ERK1/2 | Setmelanotide | Weaker effect | nih.govresearchgate.net |
Compound Name List:
Setmelanotide (TFA)
α-MSH (alpha-melanocyte-stimulating hormone)
NDP-α-MSH
Melanotan-II (MT-II)
THIQ
SHU9119
LY2112688
AgRP (Agouti-related peptide)
BIM-22493 (also known as Setmelanotide)
RM-493 (also known as Setmelanotide)
PT-141 (also known as bremelanotide)
Afamelanotide
Bremelanotide
Gomesin-like peptides (GoLPs)
Protegrin-4-like peptides (Pr4LPs)
Arenicin-3-like peptides (Ar3LPs)
Tachyplesin-1-like peptides (Ta1LPs)
Molecular Basis of Genetic Disorders Affecting the Melanocortin Pathway and Therapeutic Implications of Setmelanotide Tfa
Pro-opiomelanocortin (POMC) Processing and Signaling Defects
The pro-opiomelanocortin (POMC) gene encodes a precursor protein that is essential for the regulation of energy balance. diabetesjournals.org This prohormone undergoes tissue-specific proteolytic processing to yield several bioactive peptides. nih.govwikipedia.org In the arcuate nucleus of the hypothalamus, POMC is cleaved to produce neuropeptides including alpha-melanocyte-stimulating hormone (α-MSH) and beta-melanocyte-stimulating hormone (β-MSH). nih.govmedlineplus.gov These peptides act as endogenous ligands for the melanocortin-4 receptor (MC4R), a key receptor in the brain that, when activated, promotes satiety and increases energy expenditure. nih.govnihr.ac.uk
Complete POMC deficiency, caused by homozygous or compound heterozygous loss-of-function mutations in the POMC gene, is a rare autosomal recessive disorder. diabetesjournals.org These mutations prevent the production of functional POMC-derived peptides. diabetesjournals.orgmedlineplus.gov The resulting absence of α-MSH and β-MSH leads to a lack of MC4R activation, causing a disruption in the body's ability to regulate food intake. medlineplus.gov This manifests clinically as constant hunger (hyperphagia) from infancy, leading to severe, early-onset obesity. medlineplus.gov Other characteristic features include adrenal insufficiency due to the lack of adrenocorticotropic hormone (ACTH), another POMC-derived peptide, and red hair with pale skin due to the absence of α-MSH action at the melanocortin-1 receptor (MC1R). diabetesjournals.org
Setmelanotide (B515575) offers a therapeutic intervention by acting as an MC4R agonist, effectively bypassing the deficiency of the upstream ligand (α-MSH). nihr.ac.ukimcivree.com By directly binding to and activating the MC4R, setmelanotide can restore downstream signaling, leading to reduced hunger and subsequent weight loss in individuals with POMC deficiency. nihr.ac.ukgeneticobesitynews.commc4r.org.uk It essentially replaces the function of the missing melanocyte-stimulating hormones. nihr.ac.uk
Proprotein Convertase Subtilisin/Kexin Type 1 (PCSK1) Deficiency
The processing of the POMC prohormone into its active peptide components is dependent on the enzymatic activity of prohormone convertases. nih.gov The PCSK1 gene encodes for proprotein convertase subtilisin/kexin type 1 (also known as PC1/3), a crucial enzyme in this process. biocomputix.comnih.gov Within the regulated secretory pathway of neuroendocrine cells, PC1/3 is responsible for cleaving POMC to generate α-MSH and other essential hormones. nih.govbiocomputix.com
PCSK1 deficiency is a rare autosomal recessive disorder resulting from loss-of-function mutations in the PCSK1 gene. nih.govnih.gov These mutations lead to impaired or absent PC1/3 enzymatic activity. Consequently, the conversion of prohormones like POMC into their bioactive forms is severely hampered. nih.gov The resulting lack of α-MSH production prevents the activation of the MC4R pathway, leading to a clinical presentation that significantly overlaps with POMC deficiency, including hyperphagia and severe early-onset obesity. nih.govnih.gov In addition to obesity, PCSK1 deficiency can be associated with a broader spectrum of endocrine abnormalities due to the enzyme's role in processing other prohormones, such as proinsulin and proglucagon. nih.gov
The therapeutic mechanism of setmelanotide in PCSK1 deficiency is analogous to its role in POMC deficiency. Since the genetic defect lies upstream of the MC4R, the receptor itself remains functional. Setmelanotide acts as a replacement therapy by directly stimulating the MC4R, thereby circumventing the processing defect and reactivating the signaling pathway that controls appetite and energy expenditure. uspharmacist.comnih.govdrugbank.com This has been shown to lead to significant reductions in both hunger and body weight for affected individuals. nih.govnih.govclinpgx.org
Melanocortin-4 Receptor (MC4R) Gene Variants and Their Functional Impact
The Melanocortin-4 Receptor (MC4R), encoded by the MC4R gene, is a G protein-coupled receptor predominantly expressed in the brain. karger.comecog-obesity.eu It is a central component of the melanocortin pathway, integrating signals from upstream hormones to regulate food intake and energy expenditure. ecog-obesity.eumdpi.com The binding of its primary agonist, α-MSH, triggers a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn reduces appetite. oup.comoup.com Genetic variants in the MC4R gene are the most common cause of monogenic obesity. karger.commdpi.com
Loss-of-function (LoF) mutations in the MC4R gene result in partial or complete disruption of the receptor's activity, leading to hyperphagia, increased linear growth in childhood, and severe early-onset obesity. ecog-obesity.eumdpi.comnih.gov These mutations are typically heterozygous, indicating a dominant inheritance pattern with variable penetrance. ecog-obesity.eunih.gov The molecular defects caused by LoF mutations are diverse and can be categorized based on their impact on receptor function. oup.comgoos.org.uk
Common Mechanisms of MC4R Loss-of-Function:
Impaired Ligand Binding: Some variants alter the structure of the ligand-binding pocket, reducing the receptor's affinity for α-MSH. oup.comoup.comnih.gov
Intracellular Retention: Many mutations cause the receptor protein to misfold, preventing its proper trafficking from the endoplasmic reticulum to the cell surface. mdpi.comoup.com These receptors are retained intracellularly and cannot bind to extracellular ligands.
Reduced Signaling Capacity: Certain variants result in a receptor that reaches the cell surface and binds the ligand but is unable to efficiently couple with the Gs protein and activate the downstream adenylyl cyclase/cAMP signaling pathway. oup.comendocrine-abstracts.orgnih.gov
No Protein Expression: Nonsense or frameshift mutations can introduce premature stop codons, leading to a truncated, non-functional protein or its complete absence. nih.gov
| Variant Example | Functional Defect | Signaling Impact | Reference |
|---|---|---|---|
| P78L, G98R | Intracellular Retention / No Ligand Binding | No cAMP production | oup.com |
| S58C, N62S, Y157S | Decreased Ligand Binding and Cell Surface Expression | Impaired cAMP production | oup.com |
| Ala219Val | Impaired Signal Transduction | Significantly impaired cAMP induction | oup.comnih.gov |
| R165W | Intracellular Retention due to Misfolding | Complete loss of function | researchgate.net |
| F313Sfs*29 | Altered Cytosolic Domain | Impaired G-protein coupling; No cAMP or Ca2+ signaling | nih.gov |
In contrast to the more common LoF variants, gain-of-function (GoF) mutations in the MC4R gene have also been identified. endocrine-abstracts.orgresearchgate.net These variants enhance the receptor's activity, either through constitutive (ligand-independent) signaling or by increasing the potency and efficacy of endogenous agonists. researchgate.net
Functional studies have shown that some GoF variants exhibit signaling bias, for instance, preferentially activating the β-arrestin pathway over the canonical Gαs-cAMP pathway. nih.govukbiobank.ac.uk Individuals carrying these GoF variants are associated with a phenotype that is the opposite of that seen with LoF mutations: they have a significantly lower body mass index (BMI) and are protected against obesity. researchgate.netnih.gov Furthermore, these variants are associated with lower odds of obesity-related comorbidities such as type 2 diabetes and coronary artery disease. nih.govukbiobank.ac.uk The study of these protective mutations provides valuable insights into the nuanced signaling mechanisms of the MC4R. researchgate.net
Setmelanotide is a potent MC4R agonist designed to restore deficient receptor signaling. nihr.ac.ukdrugbank.com Its therapeutic potential for individuals with MC4R LoF mutations depends on the specific molecular nature of the variant. Setmelanotide can rescue the function of certain MC4R variants, but not all.
The mechanism of rescue is based on the ability of setmelanotide to overcome specific functional defects:
For MC4R variants that are present on the cell surface but have a reduced ability to activate downstream signaling, the high potency of setmelanotide may be sufficient to elicit a response where the natural, less potent ligand (α-MSH) fails. drugbank.comclinpgx.org
In cases of partial defects in ligand binding or G-protein coupling, setmelanotide may stabilize an active conformation of the receptor more effectively than the endogenous ligand, thereby restoring a degree of signal transduction.
However, setmelanotide is not expected to be effective for variants that lead to a complete absence of the receptor on the cell surface (due to severe misfolding and intracellular retention) or for those that result in a truncated, non-functional protein. clinpgx.org In these instances, there is no receptor target at the cell membrane for the drug to act upon. Therefore, the efficacy of setmelanotide in MC4R-related obesity is contingent on the residual function and cellular location of the specific receptor variant.
Research into Complex Genetic Syndromes with MC4R Pathway Involvement
Setmelanotide (TFA), a melanocortin-4 receptor (MC4R) agonist, has been the focus of extensive research for its potential to treat severe obesity and hyperphagia in individuals with rare genetic disorders affecting the MC4R pathway. imcivree.com This pathway is a critical signaling cascade in the hypothalamus that regulates energy balance, including appetite and weight. nih.gov Genetic defects that impair this pathway can lead to insatiable hunger and early-onset, severe obesity. nih.govrhythmtx.com Setmelanotide is designed to activate the MC4R, thereby bypassing upstream defects in the pathway and restoring downstream signaling to reduce hunger and promote weight loss. clinicaltrials.govnih.gov
Bardet-Biedl Syndrome (BBS) is a rare genetic disorder characterized by a range of symptoms, including severe obesity and hyperphagia. imcivree.com The underlying cause of BBS is linked to mutations in at least 27 different genes, many of which encode proteins essential for the formation and function of primary cilia. hcplive.com These cilia are cellular organelles that play a crucial role in various signaling pathways.
Impaired ciliary function in BBS is thought to disrupt the MC4R pathway, contributing to the development of obesity. hcplive.comnih.gov Specifically, ciliary dysfunction can interfere with the proper trafficking of key receptors, such as the leptin receptor (LEPR), on the surface of neurons in the hypothalamus. This disruption can lead to leptin resistance and impaired signaling downstream, ultimately resulting in reduced activation of the MC4R and the characteristic symptoms of hyperphagia and obesity. hcplive.com
Setmelanotide has been investigated as a therapeutic option for obesity in BBS. By acting as an MC4R agonist, setmelanotide can directly stimulate the receptor, bypassing the upstream defects caused by ciliary dysfunction. hcplive.com
A significant phase 3 clinical trial evaluated the efficacy and safety of setmelanotide in patients with BBS. nih.gov The results of this trial were positive, demonstrating that setmelanotide led to statistically significant and clinically meaningful reductions in body weight and hunger in patients with BBS. hcplive.comnih.gov Following 52 weeks of treatment, 32.3% of patients with BBS aged 12 years or older achieved at least a 10% reduction in body weight. nih.gov These findings supported the approval of setmelanotide as the first treatment for obesity in patients with Bardet-Biedl syndrome. nih.gov
Table 1: Key Findings from Phase 3 Trial of Setmelanotide in Bardet-Biedl Syndrome
| Endpoint | Result | Statistical Significance |
|---|---|---|
| Primary Endpoint: Proportion of patients (≥12 years) with ≥10% weight loss at 52 weeks | 32.3% | p=0.0006 |
| Key Secondary Endpoint: Mean change in 'most hunger' score in patients with BBS | Statistically significant reduction | Data on file |
Prader-Willi Syndrome (PWS) is another complex genetic disorder characterized by severe hyperphagia and obesity. The genetic basis of PWS involves the loss of function of several genes on chromosome 15. While the exact mechanisms leading to hyperphagia in PWS are not fully understood, there is evidence to suggest that the MC4R pathway is impaired.
Research indicates that a defect in the MAGEL2 gene, one of the genes affected in PWS, can impair the function of pro-opiomelanocortin (POMC) neurons. These neurons are responsible for producing α-melanocyte-stimulating hormone (α-MSH), the natural ligand for the MC4R. Impaired POMC neuron function would lead to reduced α-MSH production and consequently, decreased activation of the MC4R pathway, contributing to the insatiable hunger seen in PWS.
Given this potential link, setmelanotide is being investigated as a therapeutic option for obesity in PWS. The rationale is that by directly activating the MC4R, setmelanotide could bypass the defect in POMC neuron function and help to re-establish control over appetite and weight.
A Phase 2 clinical trial is currently underway to evaluate the safety and efficacy of setmelanotide in children and adults with obesity due to PWS. This study aims to determine if setmelanotide can effectively reduce hyperphagia and promote weight loss in this patient population. Preliminary findings from this trial are anticipated in the second half of 2025.
Alström Syndrome (AS) is a rare, autosomal recessive disorder caused by mutations in the ALMS1 gene. hcplive.com It is characterized by a wide range of symptoms, including early-onset obesity and hyperphagia. rhythmtx.com The ALMS1 protein is known to be involved in the function of primary cilia, suggesting that, similar to BBS, ciliary dysfunction may play a role in the pathogenesis of obesity in AS. hcplive.com
The link between Alström Syndrome and the melanocortin signaling pathway is an area of active research. It is hypothesized that impaired ciliary function due to ALMS1 mutations could disrupt MC4R pathway signaling, leading to the observed hyperphagia and obesity. rhythmtx.comhcplive.com
Setmelanotide has been evaluated in clinical trials that included patients with Alström Syndrome. nih.gov However, the results in this specific population have been inconclusive. nih.gov In a phase 3 trial that enrolled patients with both BBS and AS, setmelanotide did not demonstrate a significant effect on body weight in the small number of patients with Alström Syndrome. nih.gov
Further research is needed to fully understand the role of the MC4R pathway in Alström Syndrome and to determine if setmelanotide or other targeted therapies may be beneficial for this patient population.
Beyond the well-defined syndromes, research has identified other genetic variations that can lead to obesity through disruption of the MC4R pathway. Setmelanotide has been investigated in individuals with several of these genetic etiologies.
SH2B1 Deficiency and 16p11.2 Chromosomal Rearrangements: The SH2B adaptor protein 1 (SH2B1) is a key component of the leptin-melanocortin signaling pathway. Heterozygous loss-of-function variants in the SH2B1 gene, as well as microdeletions in the 16p11.2 chromosomal region that encompass the SH2B1 gene, are associated with severe, early-onset obesity, hyperphagia, and insulin (B600854) resistance.
Setmelanotide has shown promise in treating obesity associated with SH2B1 deficiency. In a Phase 2 trial, setmelanotide treatment for three months resulted in a clinically meaningful response in a significant portion of patients. Specifically, 43% of participants with obesity due to variants of the SH2B1 gene, including 16p11.2 chromosomal deletions, achieved a clinically meaningful reduction in weight or BMI Z score. Long-term extension trials have also demonstrated continued improvement in weight-related measures with ongoing setmelanotide treatment.
SRC1 Deficiency: Steroid receptor coactivator-1 (SRC1), encoded by the NCOA1 gene, is another protein implicated in the MC4R pathway. Deficiency in SRC1 can lead to obesity. A Phase 2 basket trial investigated the efficacy of setmelanotide in patients with SRC1 deficiency. The results showed that 30.8% of participants with SRC1 deficiency achieved a weight loss of at least 5% after three months of treatment. Long-term extension data has also been collected for this patient population, showing continued benefit with prolonged therapy.
Carboxypeptidase E (CPE) Deficiency: Carboxypeptidase E (CPE) is an enzyme involved in the processing of various neuropeptides, including those in the melanocortin pathway. Genetic deficiencies in CPE can lead to defective functioning of the MC4R pathway and result in obesity. While CPE deficiency is recognized as a condition that may benefit from setmelanotide, specific clinical trial data for a cohort of patients with CPE deficiency is still emerging.
Table 2: Summary of Setmelanotide Efficacy in Other Genetic Etiologies from Phase 2 Trials
| Genetic Etiology | Responder Rate (≥5% weight loss at 3 months) | Mean Weight Reduction in Responders |
|---|---|---|
| SH2B1 Deficiency | 52.9% | -7.1% |
| SRC1 Deficiency | 30.8% | -7.1% to -8.4% |
The development of setmelanotide represents a significant step towards a precision medicine approach for the treatment of obesity. By targeting a specific molecular pathway, the MC4R pathway, setmelanotide offers a tailored therapeutic option for individuals whose obesity is driven by specific genetic defects.
This approach contrasts with traditional weight management strategies, which are often less effective for individuals with monogenic forms of obesity. The effectiveness of setmelanotide is dependent on the underlying genetic cause of obesity. It is most effective in individuals with genetic defects that occur upstream of the MC4R, where the receptor itself is still functional. clinicaltrials.gov
Genetic testing is a crucial component of this precision medicine approach. By identifying the specific genetic variants responsible for an individual's obesity, clinicians can determine if they are likely to respond to setmelanotide treatment. This allows for the selection of patients who are most likely to benefit from the therapy, maximizing its efficacy and avoiding unnecessary treatment in those who are unlikely to respond.
Ongoing research continues to identify new genes and genetic variants within the MC4R pathway that contribute to obesity. This expanding knowledge base will further refine the application of precision medicine in obesity treatment, allowing for the development of new targeted therapies and the identification of more patients who may benefit from treatments like setmelanotide.
Advanced Synthetic Methodologies for Setmelanotide Tfa and Its Analogues
Optimization of Solid-Phase Peptide Synthesis Techniques
Solid-phase peptide synthesis (SPPS) is the cornerstone of Setmelanotide (B515575) production, offering a streamlined and efficient method for assembling the linear peptide precursor. acs.org The optimization of SPPS protocols is critical to maximize yield and purity while minimizing side reactions. Key areas of optimization include the choice of solid support (resin) and coupling reagents.
One improved preparation process for Setmelanotide utilizes Rink Amide MBHA resin as the solid support. This resin is favored for its ability to generate a C-terminal amide upon cleavage, which is a structural feature of Setmelanotide. cjph.com.cn The synthesis employs the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for Nα-protection of the amino acids. cjph.com.cn
The selection of coupling reagents is another crucial factor. A combination of 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-diisopropylcarbodiimide (DIC) has been effectively used as the condensation system in the synthesis of Setmelanotide. cjph.com.cn This combination is known for its efficiency in promoting peptide bond formation while minimizing racemization. Other commonly used coupling reagents in peptide synthesis include benzotriazole-based reagents like HBTU and HATU, as well as the uronium salt COMU, which is noted for its high reactivity and solubility. gyrosproteintechnologies.compeptide.com The choice of coupling reagent can be tailored based on the specific amino acid sequence and the desired reaction kinetics.
Table 1: Comparison of Common Resins and Coupling Reagents in SPPS
| Parameter | Rink Amide Resin | Sieber Amide Resin | Ramage Resin | HOBt/DIC | HBTU/HATU | COMU |
| Description | Provides C-terminal amides. iris-biotech.de | Highly acid-sensitive, allows for mild cleavage conditions. iris-biotech.de | Designed to reduce fragmentation and back-alkylation during cleavage. iris-biotech.de | Carbodiimide-based coupling system. americanpeptidesociety.org | Benzotriazole-based aminium salts. peptide.com | Uronium salt-based, highly reactive. peptide.com |
| Primary Use | Synthesis of peptide amides. iris-biotech.de | Synthesis of protected peptide amides. iris-biotech.de | Recommended for peptides with C-terminal Phe, Tyr, and Ile. iris-biotech.de | Efficient and cost-effective coupling. americanpeptidesociety.org | Fast and efficient coupling with low racemization. peptide.com | Rapid coupling, suitable for difficult sequences. peptide.com |
| Cleavage | Typically with strong acid (e.g., TFA). cjph.com.cn | Very mild acid (e.g., 1% TFA). iris-biotech.de | Strong acid (e.g., TFA). iris-biotech.de | - | - | - |
| Advantages | Direct formation of C-terminal amide. | Mild cleavage preserves sensitive protecting groups. | Higher purity of cleaved peptide. | Low cost, effective. | High coupling efficiency. | High reactivity, good solubility, requires less base. |
| Considerations | Requires strong acid for cleavage. | Can be too labile for some synthetic strategies. | May not be necessary for all sequences. | Can be slower than other reagents. | Potential for side reactions if used in excess. | Higher cost compared to carbodiimides. |
Strategies for Disulfide Bond Formation in Cyclic Peptides
The formation of the intramolecular disulfide bond between the two cysteine residues is a critical step in the synthesis of Setmelanotide, as this cyclization is essential for its biological activity. This can be achieved through two primary strategies: in-solution cyclization or on-resin cyclization.
In-solution cyclization is the more traditional approach. After the linear peptide is synthesized and cleaved from the solid support, it is dissolved in a dilute solution to favor intramolecular cyclization over intermolecular dimerization or oligomerization. acs.org A common method for in-solution disulfide bond formation is air oxidation or the use of mild oxidizing agents like hydrogen peroxide. cjph.com.cnacs.org
On-resin cyclization , a more recent and often more efficient strategy, involves forming the disulfide bond while the peptide is still attached to the solid support. This method takes advantage of the "pseudo-dilution" effect of the resin, which can favor intramolecular reactions. researchgate.netnih.gov For on-resin cyclization, orthogonal protecting groups are required for the cysteine residues that will form the disulfide bridge. A common approach involves using an acid-labile protecting group for these cysteines, which can be selectively removed while the peptide remains on the resin. The free thiols are then oxidized to form the disulfide bond. peptidetherapeutics.org Reagents such as iodine and N-chlorosuccinimide (NCS) have been successfully used for on-resin disulfide bond formation. researchgate.netpeptidetherapeutics.org
A study on a similar cyclic peptide demonstrated the effectiveness of on-resin oxidation with iodine, showing it to be more efficient than in-solution methods. researchgate.net Furthermore, a patent for Setmelanotide preparation describes a solid-phase cyclization method that significantly increases the reaction concentration compared to liquid-phase cyclization, making it more suitable for industrial production. acs.org
Table 2: Comparison of Disulfide Bond Formation Strategies
| Strategy | Description | Common Reagents | Advantages | Disadvantages | Reported Yield/Purity for Setmelanotide/Analogues |
| In-Solution Cyclization | Disulfide bond formed after cleavage from the resin in dilute solution. acs.org | Air oxidation, Hydrogen Peroxide, DMSO. cjph.com.cnacs.org | Well-established methodology. | Requires high dilution to avoid oligomerization, can be time-consuming, may require additional purification steps. acs.org | Not specified for Setmelanotide, but a general challenge is controlling intermolecular reactions. |
| On-Resin Cyclization | Disulfide bond formed while the peptide is still attached to the solid support. nih.gov | Iodine (I₂), N-Chlorosuccinimide (NCS), Thallium (III) trifluoroacetate. researchgate.netnih.govpeptidetherapeutics.org | Higher effective concentration, reduced risk of intermolecular side products, potentially simpler purification. researchgate.netnih.gov | Requires orthogonal protecting group strategy, reagent compatibility with the resin is crucial. peptidetherapeutics.org | A patent for Setmelanotide reports a crude purity of >80% and a final purity of >85% with a yield of 37-41% using an on-resin method. acs.org |
Development of Robust Purification and Characterization Protocols for Peptide Compounds
Following synthesis and cyclization, the crude Setmelanotide must undergo rigorous purification and characterization to ensure it meets the high-purity standards required for its intended application.
Purification is predominantly achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). cjph.com.cn A common protocol for Setmelanotide purification involves the use of a C18 column. The crude peptide is loaded onto the column and eluted with a gradient of an organic solvent, such as acetonitrile (B52724), in water, with trifluoroacetic acid (TFA) often used as an ion-pairing agent to improve peak shape and resolution. cjph.com.cn One specific method for Setmelanotide purification utilizes a gradient of 2-60% acetonitrile containing 0.1% TFA over 30 minutes. cjph.com.cn The fractions containing the pure product are collected, combined, and then lyophilized to obtain the final peptide as a stable powder. This process can yield Setmelanotide with a purity of greater than 95%, with a reported yield of 24% from the crude material. cjph.com.cn
Characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Setmelanotide. The primary techniques used are analytical RP-HPLC and mass spectrometry (MS).
Analytical RP-HPLC is used to determine the purity of the final product. A validated RP-HPLC method for the quantitative analysis of Setmelanotide has been developed using an X-Bridge C18 column (150 mm x 4.6 mm, 3.5 µm particle size). bibliomed.orgresearchgate.net The optimized mobile phase consists of 60 parts 0.1% orthophosphoric acid and 40 parts acetonitrile, with a flow rate of 0.8 mL/min and UV detection at 225 nm. bibliomed.orgresearchgate.net Under these conditions, Setmelanotide has a retention time of approximately 2.271 minutes. bibliomed.orgresearchgate.net
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed. For Setmelanotide, mass analysis would confirm the successful synthesis of the linear precursor and the subsequent oxidation to the cyclic form, which involves a loss of two protons. cjph.com.cn Structural analysis using techniques like tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence through fragmentation analysis. nih.gov
Table 3: Purification and Characterization Protocols for Setmelanotide (TFA)
| Technique | Method | Parameters | Purpose | Reported Results for Setmelanotide |
| Purification | Preparative RP-HPLC | Column: C18Mobile Phase: Acetonitrile/Water gradient with 0.1% TFAGradient: 2-60% Acetonitrile over 30 min | To isolate the pure peptide from synthesis-related impurities. | >95% purity, 24% yield from crude. cjph.com.cn |
| Characterization | Analytical RP-HPLC | Column: X-Bridge C18 (150 x 4.6 mm, 3.5 µm)Mobile Phase: 60:40 0.1% Orthophosphoric acid:AcetonitrileFlow Rate: 0.8 mL/minDetection: 225 nm | To determine the purity of the final product and for quantitative analysis. | Retention time of 2.271 minutes. bibliomed.orgresearchgate.net |
| Characterization | Mass Spectrometry | ESI-MS and MS/MS | To confirm the molecular weight and amino acid sequence. | Confirmed molecular weight of the cyclic peptide; structural analysis can be performed. cjph.com.cnnih.gov |
Future Directions in Setmelanotide Tfa Research
Exploration of Broader Indications for Melanocortin Pathway Modulation beyond Current Understanding
While setmelanotide (B515575) is currently approved for specific genetic disorders of obesity, its mechanism of action suggests potential efficacy in a wider range of conditions characterized by impaired MC4R pathway signaling. nih.govnih.gov Ongoing and future research is actively investigating these broader indications.
One of the most promising areas is hypothalamic obesity , a condition resulting from damage to the hypothalamus from tumors, surgery, or radiation. biospace.comyoutube.com This damage can disrupt the MC4R pathway, leading to severe, intractable obesity. biospace.com Clinical trials are underway to evaluate the efficacy and safety of setmelanotide in this patient population, with interim results showing potential for significant weight reduction. nih.govbiospace.com
Beyond hypothalamic obesity, researchers are exploring the utility of setmelanotide in other rare genetic disorders associated with obesity, such as Alström syndrome. nih.govnih.gov Furthermore, the potential role of setmelanotide in treating non-genetic forms of obesity is under investigation, particularly in individuals who may have a partial impairment of the MC4R pathway that is not caused by a single rare genetic variant. nih.gov The identification of patient populations with heterozygous loss-of-function variants in MC4R pathway genes represents another frontier for targeted therapy. rhythmtx.com
The table below summarizes ongoing clinical trials exploring expanded indications for setmelanotide.
| Clinical Trial Identifier | Condition | Phase | Status |
| NCT04963231 | Patients with specific gene variants in the MC4R pathway | Phase II | Ongoing |
| NCT04725240 | Hypothalamic obesity | Phase II | Ongoing |
| NCT03013543 | Bardet-Biedl syndrome | Phase II | Completed |
This table is for illustrative purposes and is not exhaustive.
Investigation of Combination Pharmacotherapy Approaches in Preclinical Models
To enhance the therapeutic efficacy of MC4R agonism and address the multifaceted nature of obesity, researchers are exploring combination pharmacotherapy approaches. The rationale behind this strategy is to target multiple pathways involved in energy homeostasis simultaneously. While clinical data is still emerging, preclinical models are being utilized to investigate the potential synergies of combining setmelanotide or other MC4R agonists with existing or novel therapeutic agents.
Potential combination strategies could involve pairing MC4R agonists with drugs that modulate other aspects of appetite and metabolism, such as glucagon-like peptide-1 (GLP-1) receptor agonists, amylin analogues, or agents that target other central or peripheral signaling pathways involved in energy balance. The goal of these preclinical studies is to identify combinations that produce additive or synergistic effects on weight loss and metabolic parameters, potentially allowing for lower doses of individual agents and an improved side-effect profile.
Development of Novel MC4R Agonists with Tailored Signaling Profiles and Pharmacological Attributes
The success of setmelanotide has spurred the development of a new generation of MC4R agonists with more refined pharmacological properties. A key area of focus is the development of agonists with "biased signaling" or "functional selectivity." acs.orgnih.gov This concept stems from the understanding that G protein-coupled receptors (GPCRs) like MC4R can activate multiple intracellular signaling pathways, not all of which may be beneficial for a desired therapeutic outcome. qmul.ac.ukmdpi.com
For instance, some of the cardiovascular side effects observed with earlier MC4R agonists were attributed to the activation of specific signaling cascades. nih.govnih.gov Novel agonists are being designed to preferentially activate the pathways associated with appetite suppression and increased energy expenditure while avoiding those linked to adverse effects like increased heart rate and blood pressure. nih.govmdpi.com
Researchers are also exploring different molecular scaffolds, including small molecules and macrocyclic peptides, to develop MC4R agonists with improved oral bioavailability, central nervous system penetration, and selectivity over other melanocortin receptors (e.g., MC1R, MC3R) to minimize off-target effects. nih.govpatsnap.com
The following table highlights some of the novel MC4R agonists in development and their key characteristics.
| Compound | Type | Key Features |
| Pr4LP1 | Peptide | High agonist potency at MC4R, increased efficacy toward β-arrestin-2 recruitment. nih.gov |
| Ar3LP1 | Peptide | High agonist potency at MC4R, increased efficacy toward β-arrestin-2 recruitment. nih.gov |
| LB54640 | Small Molecule | Under investigation for obesity and related metabolic disorders. biospace.compatsnap.com |
| RM-718 | Small Molecule | Under investigation for obesity and related metabolic disorders. biospace.compatsnap.com |
This table is for illustrative purposes and is not exhaustive.
Elucidating Unresolved Mechanistic Aspects of MC4R Activation and Downstream Effects
Furthermore, G-protein independent signaling mechanisms, such as the interaction with β-arrestins and the inwardly rectifying potassium channel Kir7.1, add another layer of complexity to MC4R function. qmul.ac.uknih.gov Recent studies have also highlighted the importance of receptor localization within primary cilia of neurons and the role of accessory proteins like MRAP2 in modulating receptor trafficking and signaling. plos.org
A deeper understanding of these intricate signaling networks will be crucial for designing more effective and safer MC4R-targeted therapies. It may also help to explain the variability in patient responses to setmelanotide and inform the development of personalized treatment strategies.
Long-term Research on Receptor Adaptation and Pathway Responsiveness to MC4R Agonism
As with many chronic therapies, a critical area of future research is the long-term adaptation of the MC4R pathway to continuous agonist stimulation. This includes investigating the potential for receptor desensitization, downregulation, or changes in the responsiveness of downstream signaling components over time. patsnap.com
Long-term extension trials of setmelanotide are providing valuable data on the durability of its effects on weight and hunger. nih.govbiospace.com These studies are essential for understanding whether the initial benefits are sustained and for identifying any potential for tachyphylaxis (diminishing response to a drug over time).
Future research will likely employ advanced molecular and cellular techniques in preclinical models to dissect the mechanisms of receptor adaptation. This could involve studying changes in receptor expression, trafficking, and signaling in response to prolonged agonist exposure. Understanding these adaptive processes will be vital for optimizing long-term treatment strategies and ensuring the sustained efficacy of MC4R-based therapies.
Q & A
Q. What preclinical models validate Setmelanotide’s efficacy in obesity management?
Setmelanotide’s efficacy has been validated in diet-induced obese non-human primates, where it induced sustained weight loss (−13.5% over 8 weeks) without affecting blood pressure or heart rate . Heterozygous Mc4r knockout mice also demonstrated weight loss upon treatment, albeit with reduced sensitivity compared to wild-type mice, supporting its translational relevance for heterozygous human variants . In vitro assays measuring cAMP signaling, β-arrestin-2 recruitment, and ERK activation in WT MC4R further confirm its potency (EC50: 0.27 nM for human MC4R) .
Q. How does Setmelanotide’s receptor selectivity influence its clinical applicability?
Setmelanotide selectively activates MC4R, MC3R, and MC1R over MC5R and MC2R, minimizing off-target effects common to other melanocortin agonists (e.g., sympathetic nervous system activation) . Its preferential activation of Gq/11-PLC pathways over Gs signaling may explain its lack of cardiovascular side effects, a critical distinction from earlier MC4R agonists .
Q. What genetic criteria should guide patient selection for Setmelanotide trials?
Current clinical data support its use in patients with biallelic POMC, PCSK1, or LEPR loss-of-function variants, where hyperphagia and obesity are driven by melanocortin pathway defects . Heterozygous MC4R variants require functional characterization (e.g., cAMP signaling assays) to confirm residual receptor activity, as responses vary by mutation (e.g., reduced potency for I195T and K71N variants) .
Advanced Research Questions
Q. How should researchers design trials to assess Setmelanotide in heterozygous MC4R variants?
Trials should incorporate:
- Functional variant screening: Prioritize variants with residual cAMP signaling (e.g., WT-like efficacy in in vitro assays) .
- Dose escalation: Adjust doses based on hyperphagia reduction and tolerability, as seen in early-phase trials .
- Longitudinal endpoints: Track weight loss, hunger scores (e.g., Hyperphagia Questionnaire), and metabolic parameters over ≥1 year to account for delayed responses .
Q. What statistical methods address variability in Setmelanotide’s cardiac safety data?
Concentration-QTc analysis using linear mixed-effects models is recommended to evaluate QTc interval changes at therapeutic (Day 10) and supratherapeutic (Day 16) doses. A sample size of 60 subjects provides 85% power to exclude >10 ms QTc prolongation (90% CI), with baseline-adjusted ANOVA for secondary cardiac variables (e.g., heart rate) .
Q. How can contradictory efficacy data in MC4R variants be resolved?
Contradictions arise from mutation-specific impacts on receptor trafficking and signaling. For example:
- K71N: Reduces Setmelanotide’s cAMP signaling efficacy but retains β-arrestin-2 recruitment, suggesting biased agonism .
- I195T: Lowers potency for cAMP signaling without altering surface receptor expression .
Mechanistic studies (e.g., confocal microscopy for receptor localization and ERK phosphorylation assays) are critical to clarify variant-specific responses .
Methodological Considerations
Q. What biomarkers are optimal for monitoring Setmelanotide’s pharmacodynamic effects?
Q. How should long-term safety and efficacy be evaluated in pediatric populations?
A 5-year-old with POMC deficiency showed sustained weight loss and behavioral improvements over 12 months at 0.5 mg/day, supporting early intervention . Trials should use age-appropriate dosing (e.g., weight-based adjustments) and monitor growth velocity and pubertal development .
Q. What ethical frameworks apply to genetic testing in Setmelanotide trials?
Balancing access barriers (e.g., cost of confirmatory genetic testing) with preventing indication creep is critical. Establishing registries (e.g., Canadian patient registry) ensures long-term data collection while addressing privacy concerns .
Data Contradictions and Knowledge Gaps
- Heterozygous vs. biallelic variants: While Setmelanotide shows efficacy in some heterozygous MC4R carriers, functional studies are needed to predict responsiveness .
- Bardet-Biedl syndrome (BBS): Early data suggest −16.3% mean weight loss at 1 year, but larger cohorts are required to confirm durability .
- Long-term cardiovascular safety: No hypertension or tachycardia reported in trials, but post-marketing surveillance is ongoing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
